molecular formula C19H20F3N5O4 B13829107 N-Demethyl Alogliptin-2,2,2-trifluoroacetate

N-Demethyl Alogliptin-2,2,2-trifluoroacetate

Cat. No.: B13829107
M. Wt: 439.4 g/mol
InChI Key: MTLWKABDEWRRSI-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-Demethyl Alogliptin-2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Demethyl Alogliptin-2,2,2-trifluoroacetate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Demethyl Alogliptin-2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

N-Demethyl Alogliptin-2,2,2-trifluoroacetate can be compared with other similar compounds such as:

    Alogliptin: The parent compound from which this compound is derived.

    Sitagliptin: Another dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of diabetes.

    Saxagliptin: A similar DPP-4 inhibitor with a different molecular structure.

The uniqueness of this compound lies in its specific molecular modifications, which may confer distinct biochemical properties and research applications .

Properties

Molecular Formula

C19H20F3N5O4

Molecular Weight

439.4 g/mol

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H19N5O2.C2HF3O2/c18-9-12-4-1-2-5-13(12)10-22-16(8-15(23)20-17(22)24)21-7-3-6-14(19)11-21;3-2(4,5)1(6)7/h1-2,4-5,8,14H,3,6-7,10-11,19H2,(H,20,23,24);(H,6,7)/t14-;/m1./s1

InChI Key

MTLWKABDEWRRSI-PFEQFJNWSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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